Dimethyltin oxide
Overview
Description
Dimethyltin oxide, also known as dimethyloxostannane, is an organotin compound with the chemical formula C2H6OSn. It is a white solid that is used in various industrial and research applications. Organotin compounds, including this compound, are characterized by the presence of tin-carbon bonds and have been studied extensively for their unique properties and applications.
Mechanism of Action
Target of Action
Dimethyltin oxide, an organotin compound, has been the subject of interest due to its biomedical and commercial applications . The primary targets of this compound are cellular components that function in a number of vital enzymatic and biochemical activities of the cells .
Mode of Action
This compound interacts with its targets by forming complexes with organic compounds . These complexes can increase the potency of organic compounds and lower down the required dosages of action as complexation increases the lipophilic character .
Biochemical Pathways
It is known that organotin compounds, such as this compound, can affect a variety of biochemical processes due to their ability to form complexes with organic compounds . These complexes can influence the function of enzymes and other proteins, potentially affecting multiple biochemical pathways.
Pharmacokinetics
It is known that the complexation of this compound with organic compounds can increase its lipophilic character , which may influence its pharmacokinetic properties and impact its bioavailability.
Result of Action
Organotin compounds are known for their cytotoxic effects, ability to bind with dna, anti-proliferating nature, and apoptotic-inducing nature . These effects suggest that this compound may have similar impacts at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
Dimethyltin oxide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting their catalytic functions. Additionally, it can form complexes with proteins, altering their structural conformation and impacting their biological activity. These interactions highlight the importance of this compound in modulating biochemical processes within cells .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce oxidative stress in cells, leading to the activation of signaling pathways that regulate cell survival and apoptosis. Moreover, it can alter gene expression patterns by modulating transcription factors and other regulatory proteins. These changes in cellular processes can have profound effects on cell proliferation, differentiation, and overall cellular health .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to thiol groups in proteins, forming covalent bonds that alter protein function. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcriptional machinery of the cell. These molecular interactions underscore the complex mechanisms through which this compound exerts its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of byproducts that may have different biochemical properties. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell viability, proliferation, and metabolic activity. These temporal effects highlight the importance of considering the duration of exposure when studying the biochemical effects of this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant toxic or adverse effects. For instance, high doses of this compound have been associated with oxidative stress, inflammation, and cellular damage in animal models. These threshold effects underscore the importance of dosage considerations when evaluating the safety and efficacy of this compound in biomedical research .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, thereby affecting the cellular redox state. Additionally, this compound can modulate the levels of metabolites involved in energy production and cellular respiration, highlighting its role in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via specific transport mechanisms and subsequently distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its biochemical activity and impact cellular function. Understanding the transport and distribution of this compound is crucial for elucidating its cellular effects and potential therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It has been observed to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This localization is critical for its interactions with biomolecules and its role in regulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyltin oxide can be synthesized through the hydrolysis of dimethyltin dichloride. The reaction involves the addition of water to dimethyltin dichloride, resulting in the formation of this compound and hydrochloric acid:
(CH3)2SnCl2+H2O→(CH3)2SnO+2HCl
Industrial Production Methods: On an industrial scale, this compound is typically produced by the direct reaction of metallic tin with methyl chloride in the presence of a catalyst. This process involves the continuous feed of methyl chloride into the reaction mixture under controlled pressure conditions to yield dimethyltin dichloride, which is then hydrolyzed to form this compound .
Chemical Reactions Analysis
Types of Reactions: Dimethyltin oxide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state tin compounds.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: this compound can undergo substitution reactions where the tin-oxygen bond is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and organolithium compounds are commonly used.
Major Products Formed:
Oxidation: Higher oxidation state tin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin compounds depending on the substituent introduced
Scientific Research Applications
Dimethyltin oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized as a stabilizer in the production of polyvinyl chloride (PVC) and as a biocide in antifouling paints
Comparison with Similar Compounds
Dimethyltin oxide is part of a broader class of organotin compounds, which include:
- Trimethyltin chloride
- Dibutyltin oxide
- Diphenyltin oxide
- Tributyltin chloride
Uniqueness: this compound is unique due to its specific chemical structure and reactivity. Compared to other organotin compounds, it has distinct applications in catalysis and polymer stabilization. Its relatively lower toxicity compared to some other organotin compounds, such as tributyltin chloride, makes it more suitable for certain industrial applications .
Properties
IUPAC Name |
dimethyl(oxo)tin | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH3.O.Sn/h2*1H3;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVQCJNZEDLILP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6OSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062299 | |
Record name | Stannane, dimethyloxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2273-45-2 | |
Record name | Dimethyloxostannane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2273-45-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyloxostannane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002273452 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyltin oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113249 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dimethyltin oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105197 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Stannane, dimethyloxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Stannane, dimethyloxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyloxostannane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.166 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMETHYLOXOSTANNANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/409QF23WO7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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